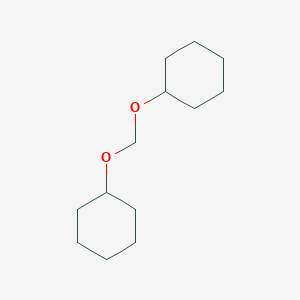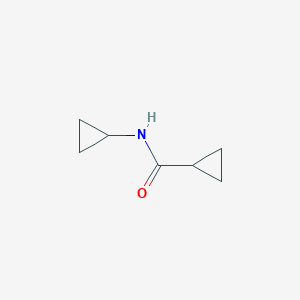
N-Cyclopropylcyclopropanecarboxamide
Descripción general
Descripción
“N-Cyclopropylcyclopropanecarboxamide” is a chemical compound with the molecular formula C7H11NO . It is used for research purposes .
Synthesis Analysis
The synthesis of “N-Cyclopropylcyclopropanecarboxamide” involves the use of N-(3-dimethylaminopropyl)-N-ethylcarbodiimide . The other compounds were prepared using the corresponding carboxamide and acyl hydrazide . Acetonitrile was used as a solvent in the preparation .Molecular Structure Analysis
The molecular structure of “N-Cyclopropylcyclopropanecarboxamide” can be represented as a linear structure formula . The molecular weight of the compound is 125.17 .Physical And Chemical Properties Analysis
“N-Cyclopropylcyclopropanecarboxamide” has a molecular weight of 125.17 . Other physical and chemical properties such as boiling point, solubility, etc., are not explicitly mentioned in the available resources.Aplicaciones Científicas De Investigación
NMDA Receptor Antagonists: Derivatives of cyclopropanecarboxamide, such as milnacipran, have been investigated for their potential as NMDA receptor antagonists. These compounds show binding affinity for the receptor and protective effects against NMDA-induced lethality in mice (Shuto et al., 1995).
Anticonvulsant Activity: Compounds like N-methyl-tetramethylcyclopropyl carboxamide (M-TMCD) have been studied for their anticonvulsant properties in rodent models of human epilepsy. They also have been evaluated for potential neural tube defects and neurotoxicity (Isoherranen et al., 2002).
Synthesis and Chemical Transformations: Research has focused on the chemical synthesis and transformation of cyclopropanecarboxamides, exploring efficient methods to access stereochemically defined and densely functionalized cyclopropylamine derivatives (Banning et al., 2013).
Potential Antidepressants: Certain 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives have shown promise as potential antidepressants, displaying activity in pharmacological animal tests (Bonnaud et al., 1987).
Biological Activities: Cyclopropane-containing compounds like 1-aminocyclopropane-1-carboxylic acid and its analogs exhibit a wide range of biological activities, including antifungal, antimicrobial, and antiviral properties (Coleman & Hudson, 2016).
Antiproliferative Activity: Certain cyclopropanecarboxamide derivatives have been identified to exhibit significant inhibitory activity against cancer cell lines (Lu et al., 2021).
Insecticidal and Larvicidal Properties: Cyclopropylcarboxamides related to permethrin have been synthesized and evaluated for their effectiveness against mosquito larvae (Taylor et al., 1998).
Role in Ethylene Precursor Metabolism in Plants: 1-Aminocyclopropane-1-carboxylic acid, an ethylene precursor, is converted into 1-(malonylamino)cyclopropane-1-carboxylic acid in wheat leaves, highlighting its significance in plant biochemistry (Hoffman et al., 1982).
Propiedades
IUPAC Name |
N-cyclopropylcyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7(5-1-2-5)8-6-3-4-6/h5-6H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCHMKIFYLZSOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50325831 | |
| Record name | N-Cyclopropylcyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropylcyclopropanecarboxamide | |
CAS RN |
1453-50-5 | |
| Record name | NSC519713 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519713 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Cyclopropylcyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOPROPANECARBOXYLIC ACID CYCLOPROPYLAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

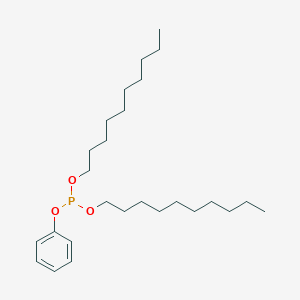
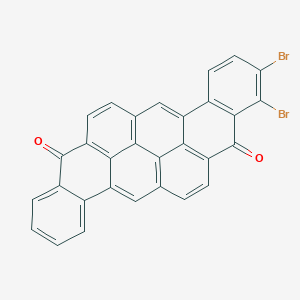
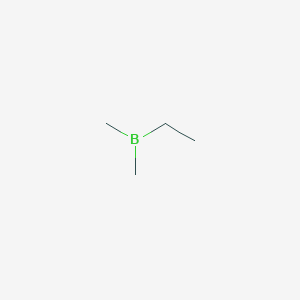
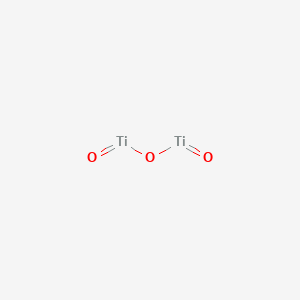
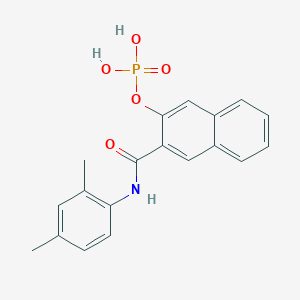
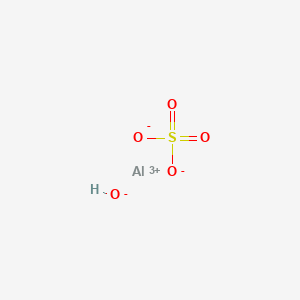
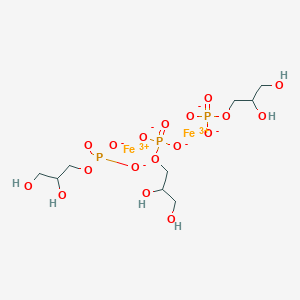
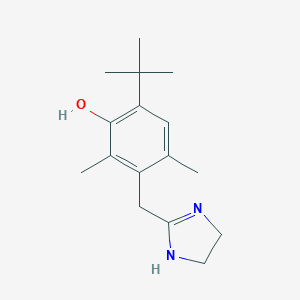
![2-(Pyridin-3-yl)-1H-benzo[d]imidazole](/img/structure/B75380.png)
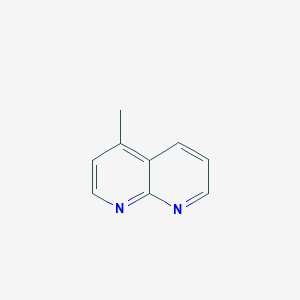
![[(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate](/img/structure/B75386.png)


